molecular formula C9H12N2O B13676959 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B13676959
M. Wt: 164.20 g/mol
InChI Key: XZJYDZMJKWBZPZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic system incorporates a pyrazole ring, a privileged structure in pharmacology known to be associated with a wide spectrum of biological activities . Pyrazole derivatives are recognized for their potential as inhibitors of protein glycation and for possessing antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, and antiviral properties . Recent advanced research has highlighted the therapeutic potential of closely related fused pyrazole analogs, which have been investigated as potent glucosylceramide synthase (GCS) inhibitors . GCS is a key enzyme in glycosphingolipid biosynthesis, and its inhibition is a promising therapeutic strategy for conditions such as lysosomal storage diseases (e.g., Gaucher's disease and Niemann-Pick type C), Parkinson's disease, and certain cancers . The cyclopropyl substituent on this scaffold offers opportunities for modulating the compound's physicochemical properties, metabolic stability, and binding interactions with biological targets, making it a valuable template for structure-activity relationship (SAR) studies. This product is intended for research purposes such as hit-to-lead optimization, biological screening, and the synthesis of more complex derivatives. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the scientific literature for the most recent advancements regarding the applications of this pyrazole-derived heterocycle.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C9H12N2O/c1-2-6(1)9-7-5-12-4-3-8(7)10-11-9/h6H,1-5H2,(H,10,11)

InChI Key

XZJYDZMJKWBZPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC3=C2COCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds

  • The most prevalent method to access substituted pyrazoles is the cyclocondensation of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This reaction forms the pyrazole ring by nucleophilic attack and ring closure.

  • For fused pyrazole systems, such as tetrahydropyrano[4,3-c]pyrazoles, cyclocondensation can be designed to incorporate the pyran ring either by using precursors containing oxygen functionalities or by intramolecular cyclization after pyrazole formation.

  • For example, hydrazine hydrate reacts with appropriate ketoesters or ketoaldehydes bearing cyclopropyl substituents to form pyrazole intermediates, which can then undergo cyclization to form the fused tetrahydropyrano ring.

1,3-Dipolar Cycloaddition Methods

  • Alternative approaches involve [3+2] cycloaddition between alkynes or alkenes and 1,3-dipoles such as diazo compounds or nitrilimines, yielding pyrazole rings in a regioselective manner.

  • These methods are useful for constructing complex pyrazole derivatives efficiently and can be adapted to synthesize fused systems by choosing substrates that enable ring fusion.

Multicomponent Reactions and Functional Group Transformations

  • Multicomponent reactions involving amines, aldehydes, and β-dicarbonyl compounds can be used to build heterocyclic scaffolds including pyrazoles fused with other rings.

  • Subsequent functional group transformations such as oxidation, reduction, or cyclization can afford the tetrahydropyrano fused pyrazoles.

Specific Preparation Methods for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

While direct literature on this exact compound is limited, closely related synthetic routes have been reported and can be adapted:

Synthesis via Hydrazine Hydrate and Cyclopropyl-Substituted Precursors

  • Starting from 2-amino-pyridine-3-carboxaldehyde and 3-cyclopropyl-3-oxopropionic acid ethyl ester, condensation yields 2-cyclopropyl--naphthyridin-3-carboxylic acid ethyl ester.

  • This intermediate reacts with hydrazine hydrate to form the corresponding acid hydrazide, which upon reaction with substituted acetylacetones or ethyl acetoacetates yields pyrazole derivatives with cyclopropyl substitution.

  • Further cyclization and functional group manipulation, such as treatment with Vilsmeier-Haack reagent (DMF/POCl3), can afford fused pyrazole-pyran systems structurally related to 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

Cyclocondensation Using α,β-Ethylenic Ketones and Hydrazines

  • Cyclocondensation of α,β-unsaturated ketones bearing cyclopropyl groups with hydrazine derivatives can form pyrazolines, which upon oxidation yield pyrazoles.

  • Intramolecular cyclization involving hydroxyl or ether groups in the side chain can close the tetrahydropyran ring fused to the pyrazole nucleus.

Catalytic and Green Chemistry Approaches

  • Use of catalysts such as copper triflate and ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) has been reported to improve yields and selectivity in pyrazole synthesis.

  • These methods can be adapted to synthesize the target fused pyrazole by optimizing reaction conditions to favor ring closure and regioselectivity.

Summary Table of Key Preparation Methods

Method Type Starting Materials Reaction Conditions Key Features Yield Range (%)
Cyclocondensation with hydrazine 1,3-dicarbonyl compounds, α,β-unsaturated ketones Ethanol or acetic acid, reflux, catalysts Direct pyrazole formation, regioisomer mixtures possible 60-90
1,3-Dipolar cycloaddition Alkynes/alkenes + diazo compounds or nitrilimines Triethylamine, Zn triflate catalyst, mild temp High regioselectivity, one-pot synthesis 70-89
Multicomponent reactions (MCR) Amines, aldehydes, β-dicarbonyls Solvent-free or ethanol, mild heating Efficient, diverse substitution patterns 50-85
Vilsmeier-Haack formylation Pyrazole hydrazides and acetophenones DMF/POCl3, controlled temperature Functionalization to form fused ring systems Moderate to good

Research Findings and Considerations

  • Regioselectivity is a critical factor in pyrazole synthesis; hydrazine hydrate often leads to selective formation of one regioisomer due to hydrogen bonding effects.

  • The cyclopropyl substituent influences steric and electronic properties, affecting reaction pathways and product stability.

  • Oxidative aromatization steps are often necessary to convert pyrazolines to pyrazoles in fused systems.

  • Catalytic systems and green solvents improve reaction efficiency and sustainability.

  • Characterization by spectroscopic methods (NMR, IR, MS) confirms the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Key Structural Features :

  • Fused bicyclic system with oxygen and nitrogen heteroatoms.
  • Cyclopropyl group at position 3, enhancing lipophilicity and metabolic stability.

Comparison with Structural Analogues

Isomeric Pyranopyrazoles

Pyranopyrazoles exhibit four isomers based on ring fusion positions (Figure 1). The following table summarizes their structural and pharmacological distinctions:

Isomer Key Features Pharmacological Relevance
Pyrano[2,3-c]pyrazole Most studied isomer; often substituted with aryl or hydroxyl groups at position 3. Anticancer, antimicrobial, anti-inflammatory agents (e.g., apixaban derivatives) .
Pyrano[4,3-c]pyrazole Less explored; cyclopropyl substituents enhance steric effects. Emerging interest in kinase inhibition and CNS-targeted therapies .
Pyrano[3,2-c]pyrazole Rarely synthesized; limited pharmacological data. Primarily academic interest in synthetic routes .
Pyrano[3,4-c]pyrazole Structurally distinct due to fused ring orientation; minimal research. No significant biological activities reported .

Structural Differences :

  • Pyrano[2,3-c]pyrazole: Planar aromatic system with ESIPT (excited-state intramolecular proton transfer) fluorescence properties .
  • Pyrano[4,3-c]pyrazole: Non-planar tetrahydro structure, reducing conjugation and altering electronic properties .

Derivatives with Substituent Variations

The 3-position substituent significantly impacts physicochemical and biological properties:

Compound Substituent at Position 3 Key Properties Applications
3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Cyclopropyl High lipophilicity; metabolic stability; potential CNS penetration . Kinase inhibitors, neuroactive agents (hypothetical).
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CID 20784929) Ethyl ester Moderate polarity; amenable to hydrolysis for prodrug strategies . Intermediate in synthetic chemistry .
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Thiophene Enhanced π-π stacking potential; redox-active sulfur atom . Antimicrobial or antiviral candidates (speculative).
Thiopyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 1782227-68-2) Thiopyran (sulfur analog) Increased acidity (pKa ~2.83); altered hydrogen-bonding capacity . Enzyme inhibition (e.g., proteases).

Substituent Effects :

  • Cyclopropyl : Improves metabolic stability by resisting oxidative degradation .
  • Ester groups (e.g., methyl/ethyl) : Serve as synthetic handles for further functionalization .

Pharmacological and Industrial Potential

While pyrano[2,3-c]pyrazoles dominate drug development (e.g., apixaban analogs for anticoagulation ), pyrano[4,3-c]pyrazoles are emerging in niche applications:

  • 3-Cyclopropyl derivative: Potential kinase inhibition due to cyclopropyl’s steric bulk mimicking ATP’s adenine moiety .
  • Thiophene-containing analogues : Antimicrobial activity via membrane disruption (speculative, based on thiophene’s role in other drugs) .

Biological Activity

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies.

The molecular formula of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is C17H27N5O3C_{17}H_{27}N_{5}O_{3}, with a molecular weight of approximately 345.44 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated significant anti-proliferative effects against Ba/F3 cells expressing Bcr-Abl T315I mutant kinase with an IC50 value indicating potent activity.
  • Kinase Inhibition : The compound has been identified as an ATP-competitive inhibitor of certain kinases. This mechanism is crucial for its anticancer properties as it disrupts signaling pathways essential for tumor growth and survival.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, although detailed mechanisms remain to be elucidated.

The mechanism by which 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects primarily involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The structural features allow it to bind effectively to the ATP-binding sites of these kinases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in Ba/F3 cells (IC50 = 26 nM)
Kinase InhibitionATP-competitive inhibitor targeting Bcr-Abl
NeuroprotectivePotential protective effects against neuronal damage

Detailed Research Findings

  • Anticancer Studies : In vitro studies have shown that 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole significantly inhibits the growth of cancer cells. The compound's IC50 values indicate strong potency against specific targets.
  • Kinase Profiling : A study focused on small-molecule inhibitors revealed that this compound competes effectively with ATP for binding to various kinases. This competitive inhibition is critical for its anticancer efficacy.
  • Neuroprotective Mechanisms : While less studied than its anticancer properties, some evidence suggests that the compound may protect against oxidative stress in neuronal cells. Further research is needed to clarify these effects.

Q & A

Q. What are the common synthetic routes for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically employs multicomponent reactions (MCRs) involving hydrazine, β-ketoesters, cyclopropane carbonyl derivatives, and aldehydes. For example, green methodologies use water or solvent-free conditions with catalysts like Ce(IV)-carboxymethylcellulose (CMC−Ce(IV)) to enhance atom economy and reduce by-products . Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), temperature (80–100°C), and reaction time (1–4 hours). Microwave-assisted synthesis can further accelerate reactions (15–30 minutes) .

Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm the fused pyranopyrazole core and cyclopropyl substituent.
  • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation.
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹).
  • HPLC-PDA : For purity assessment (>95% purity is typical in pharmacological studies) .

Advanced Research Questions

Q. How do green synthesis methods compare to traditional approaches in terms of yield, scalability, and environmental impact?

  • Methodological Answer :
Parameter Traditional Methods Green Methods
SolventToxic (e.g., DMF, toluene)Water, ethanol, or solvent-free
CatalystHarsh acids (H2SO4, HCl)Biodegradable (e.g., CMC−Ce(IV), ionic liquids)
Yield60–75%85–95%
Reaction Time6–12 hours1–4 hours (microwave: 15–30 mins)
Green methods reduce waste and energy consumption while maintaining high yields .

Q. How can researchers design experiments to evaluate antitumor activity, given variations in cancer cell line sensitivity?

  • Methodological Answer :
  • Cell Line Selection : Use panels of diverse cell lines (e.g., HGC-27 for gastric cancer, PC-3 for prostate cancer) to assess selectivity .
  • Assay Protocol :

MTT Assay : Treat cells with compound (1–100 µM) for 48–72 hours.

IC50 Calculation : Compare inhibitory concentrations across cell lines.

Mechanistic Studies : Follow-up with flow cytometry (apoptosis) and histone acetylation assays for HDAC inhibition .

Q. How can contradictions in catalytic efficiency across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Catalyst Stability : Ionic liquids (e.g., [DMBSI]HSO4) may degrade under prolonged heating .
  • Solvent Effects : Polar solvents (water) improve dispersion but may reduce reactivity of hydrophobic intermediates.
  • Validation Steps :
  • Replicate reactions under identical conditions (catalyst, solvent, temperature).
  • Use control experiments (e.g., catalyst-free reactions) to isolate catalyst contributions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the cyclopropyl substituent?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating groups (e.g., -OCH3) on the cyclopropyl ring.
  • Biological Testing : Compare IC50 values against tumor cell lines to map electronic effects.
  • Computational Modeling : Use DFT calculations to correlate substituent effects with binding affinity to targets like Chk2 kinase .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on the anticancer potency of pyrano[4,3-c]pyrazole derivatives?

  • Methodological Answer :
  • Standardize Assays : Use the same cell lines (e.g., HGC-27) and protocols (e.g., 72-hour exposure) for cross-study comparisons.
  • Control for Purity : Ensure compounds are >95% pure via HPLC before testing.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 ranges for HGC-27: 2.5–15 µM) to identify outliers and methodological variables .

Tables for Key Data

Q. Table 1: Comparative Antitumor Activity of Pyrano[4,3-c]pyrazole Derivatives

CompoundCell Line (IC50, µM)Target MechanismReference
3-Cyclopropyl...HGC-27: 3.2 ± 0.5HDAC inhibition
Analog (-CF3)PC-3: 8.7 ± 1.1Chk2 kinase inhibition

Q. Table 2: Catalytic Efficiency in Synthesis

CatalystSolventYield (%)Time (h)Reference
CMC−Ce(IV)Solvent-free922
[TMBSED][TFA]₂Water881.5

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